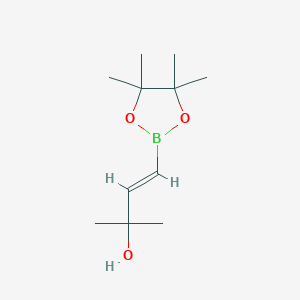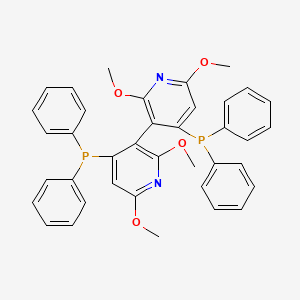![molecular formula C18H11N3O6 B1313751 [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid CAS No. 216018-58-5](/img/structure/B1313751.png)
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid
Overview
Description
“[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid” is a derivative of Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .
Molecular Structure Analysis
Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common . They differ structurally from the related [M(Bipy)3]n+ complexes in being achiral .
Chemical Reactions Analysis
Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .
Physical And Chemical Properties Analysis
Terpyridine has a molar mass of 233.274 g·mol−1 . It appears as a white solid . The melting point is 88 °C (190 °F; 361 K), and the boiling point is 370 °C (698 °F; 643 K) .
Scientific Research Applications
Supramolecular Chemistry
[2,2’6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid: is widely utilized in the field of supramolecular chemistry . It is used to manufacture supramolecular structures such as racks, ladders, grids, helicates, catenanes, and dendrimers. Its three near-coplanar nitrogen donor atoms make it an excellent metal-binding domain, which is essential for forming metallo-supramolecular structures.
Coordination Chemistry
As a ligand in coordination chemistry, this compound plays a crucial role due to its ability to form complex structures with metals . Its strong metal-binding ability is attributed to the terpyridine moiety, which can coordinate with a variety of metal ions, leading to the formation of diverse coordination complexes.
Sensing Applications
The peculiar coordination nature and optical properties of terpyridine derivatives make them promising candidates for colorimetric sensing molecular compounds . The compound’s ability to form Schiff bases with an o-vanillin motif enhances its application in designing fluorescent and colorimetric chemosensors.
Catalysis
[2,2’6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid: is also utilized in the synthesis of chiral derivatives for asymmetric catalysis . The chiral environment created by the terpyridine and carboxylic groups can induce enantioselectivity in catalytic reactions, which is highly valuable in the production of pharmaceuticals and fine chemicals.
Nuclear Waste Management
The compound has been used as a ligand in the synthesis of uranyl ion complexes under solvo-hydrothermal conditions . These complexes are significant in the context of nuclear waste management, as they can potentially be used to sequester radioactive ions from waste streams.
Optoelectronic Materials
Due to its distinguished electrochemical and photophysical properties, terpyridine derivatives, including [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid , are broadly applied in the creation of organic optoelectronic materials . These materials are crucial for the development of devices such as organic light-emitting diodes (OLEDs) and solar cells.
Pharmaceutical Research
The strong hydrogen bond interaction and π-stacking ability of terpyridine derivatives make them useful in pharmaceutical research . They can interact with biological molecules, which is beneficial for drug design and the study of biochemical processes.
Material Science
In material science, the compound’s superior metal-binding ability is exploited to create supermolecular materials . These materials have applications in the development of new types of sensors, catalysts, and separation systems.
Safety And Hazards
Terpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) .
properties
IUPAC Name |
2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXWAWVRPLVLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459647 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid | |
CAS RN |
216018-58-5 | |
| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid contribute to the performance of ruthenium-based dyes in DSSCs?
A: [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid serves as an anchoring group within ruthenium polypyridyl complexes used as photosensitizers in DSSCs [, , , ]. Its carboxylic acid groups bind strongly to the surface of titanium dioxide (TiO2), a common semiconductor material in DSSCs, enabling efficient electron injection from the excited dye molecule into the TiO2 conduction band. This process is crucial for generating electrical current within the solar cell.
Q2: Are there different ruthenium complexes incorporating [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid, and how do they compare in terms of DSSC performance?
A: Yes, researchers have synthesized various ruthenium complexes with [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid and different ancillary ligands to optimize DSSC performance. For example, the commonly used N719 dye (cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)-ruthenium(II)bis-tetrabutylammonium) and the Black Dye (tris(isothiocyanato)-ruthenium(II)-2,2′:6′,2′′-terpyridine-4,4′,4′′- tricarboxylic acid, tris-tertrabutylammonium salt) both utilize this ligand but exhibit different electron recombination dynamics with the oxidized electrolyte, impacting overall efficiency []. Additionally, studies comparing complexes containing [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid with those containing 2,2'-bipyridine-4,4'-dicarboxylic acid have shown differences in their electrochemical behavior, highlighting the impact of ligand structure on the dye's properties [].
Q3: How does the choice of electrolyte affect the performance of DSSCs using ruthenium complexes with [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid?
A: The electrolyte plays a crucial role in DSSC performance. Research has demonstrated that using cobalt-based redox mediators like [Co(bpy)3]3+/2+ and [Co(ddpd)2]3+/2+ (bpy = 2,2′-bipyridine; ddpd = N,N'-dimethyl-N,N'-dipyridin-2-yl-pyridine-2,6-diamine) can lead to different electron transfer kinetics compared to the traditional I3–/I– electrolyte system [, ]. This difference arises from the electronic properties of the ligands within the cobalt complexes, impacting the recombination rate of electrons at the TiO2 surface and ultimately influencing the overall efficiency of the DSSC.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)

